Methyl 4-{[1-(adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoate
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Overview
Description
Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate is a complex organic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, which imparts unique properties to the compounds it is part of
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a series of reactions starting from adamantane. This may involve halogenation followed by substitution reactions to introduce the desired functional groups.
Pyridazinone Formation: The pyridazinone ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The adamantane derivative is then coupled with the pyridazinone derivative under specific conditions, often involving a catalyst to facilitate the reaction.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantane or pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the adamantane or pyridazinone rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The rigidity and stability of the adamantane moiety make this compound useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and specificity. The pyridazinone ring may participate in hydrogen bonding or other interactions with the target, leading to modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core structure but differ in their functional groups and overall properties.
Pyridazinone Derivatives: Compounds like 4-chloro-6-oxo-1,6-dihydropyridazine have similar ring structures but lack the adamantane moiety.
Uniqueness
Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate is unique due to the combination of the adamantane and pyridazinone structures, which imparts distinct chemical and physical properties. This combination enhances its potential for specific applications in medicinal chemistry and materials science, setting it apart from other compounds with similar individual components.
Properties
Molecular Formula |
C22H24ClN3O3 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
methyl 4-[[1-(1-adamantyl)-5-chloro-6-oxopyridazin-4-yl]amino]benzoate |
InChI |
InChI=1S/C22H24ClN3O3/c1-29-21(28)16-2-4-17(5-3-16)25-18-12-24-26(20(27)19(18)23)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,12-15,25H,6-11H2,1H3 |
InChI Key |
XELMWWCBUOENIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl |
Origin of Product |
United States |
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